3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVLZBWWQBKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624884 | |
| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181997-13-7 | |
| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 1h 1,2,4 Triazol 1 Yl Aniline
Diverse Synthetic Routes to Access 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
The synthesis of this compound is a process of significant interest, primarily due to its role as a key building block in the development of more complex molecules. The construction of this scaffold involves the precise assembly of a fluorinated aniline (B41778) ring and a 1,2,4-triazole (B32235) moiety.
Multi-Step Synthesis Strategies for Constructing the this compound Scaffold
The construction of the this compound scaffold is typically achieved through a well-defined multi-step synthesis. A prevalent and effective strategy involves a two-step sequence starting from a fluorinated aromatic precursor.
A common route begins with a nucleophilic aromatic substitution (SNAr) reaction. In this step, a difluorinated and nitrated benzene (B151609) ring, such as 3,4-difluoronitrobenzene, is treated with 1,2,4-triazole. The triazole, acting as a nucleophile, displaces one of the fluorine atoms on the aromatic ring. This reaction is typically performed in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov This selectively yields the intermediate, 1-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole.
The subsequent step involves the reduction of the nitro group on this intermediate to form the primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or using metal-acid systems like iron powder in the presence of ammonium (B1175870) chloride. nih.govresearchgate.net This reduction step is generally high-yielding and provides the final this compound product.
Convergent and Linear Synthesis Approaches for this compound
The synthesis of this compound is predominantly carried out using a linear synthesis approach. rdd.edu.iq In this strategy, a single starting material is sequentially modified through a series of reactions until the final product is formed. The multi-step process described above, starting from 3,4-difluoronitrobenzene, is a classic example of a linear sequence where each step builds upon the previous one. researchgate.netnih.gov
In contrast, a convergent synthesis would involve the separate preparation of two or more key fragments of the target molecule, which are then combined in a final step. For this specific compound, a hypothetical convergent approach would involve synthesizing a pre-formed 3-fluoro-4-aminophenyl fragment and a separate activated 1,2,4-triazole derivative, followed by their coupling. However, the linear approach is more commonly documented and practiced for this class of compounds due to the efficiency of the SNAr reaction on activated nitroaromatics and the straightforward nature of the subsequent nitro group reduction.
Key Precursors and Reaction Intermediates in this compound Synthesis
The successful synthesis of this compound relies on the availability and reactivity of specific precursors and the formation of a key intermediate. These components are fundamental to the most common synthetic routes.
| Role | Compound Name | Structure | Purpose in Synthesis |
| Precursor | 3,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | Provides the fluorinated aromatic backbone. The nitro group activates the ring for nucleophilic substitution. |
| Precursor | 1,2,4-Triazole | C₂H₃N₃ | Acts as the nitrogen-rich heterocycle that is introduced onto the aromatic ring. |
| Reagent | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | NaH / K₂CO₃ | Acts as a base to deprotonate 1,2,4-triazole, forming the anionic nucleophile required for the SNAr reaction. |
| Intermediate | 1-(2-fluoro-4-nitrophenyl)-1H-1,2,4-triazole | C₈H₅FN₄O₂ | The product of the SNAr reaction; the direct precursor to the final aniline product. |
| Reagent | Palladium on Carbon (Pd/C) with H₂ or Iron (Fe) / NH₄Cl | Pd/C / Fe | A catalyst system for the reduction of the nitro group to the amine group. nih.govresearchgate.net |
Mechanistic Aspects of Aniline and Triazole Formation in this compound Synthesis
Understanding the underlying reaction mechanisms is key to optimizing the synthesis of this compound. This involves both the formation of the heterocyclic triazole ring and its attachment to the fluoroaniline (B8554772) core.
Cyclization Reactions for the 1,2,4-Triazole Moiety
While commercially available 1,2,4-triazole is often used as a starting material, the formation of the 1,2,4-triazole ring itself is a cornerstone of heterocyclic chemistry. Various methods exist for its de novo synthesis, which involve cyclization reactions of open-chain precursors. These methods provide access to a wide range of substituted triazoles.
| Method | Precursors | Key Features |
| From Hydrazones | Aldehyde/ketone hydrazones | Involves oxidative cyclization, often mediated by reagents like selenium dioxide. frontiersin.orgnih.gov |
| From Amides and Nitriles | Amides, Nitriles | A copper-catalyzed one-pot cascade reaction involving addition, oxidation, and cyclization. frontiersin.orgisres.org |
| From Amidrazones | Amidrazones, various C1 sources | A common and versatile method where the amidrazone provides four of the five ring atoms. |
| Metal-Free Cyclization | Trifluoroacetimidohydrazides, D-glucose or DMF | Utilizes common organic reagents or solvents as a source for the final carbon atom in the ring. isres.org |
Aromatic Nucleophilic Substitution Pathways in Fluoroaniline Synthesis
The key step in forming the core structure of this compound is the attachment of the triazole ring to the fluorinated phenyl ring via a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov This pathway is highly effective for fluoroarenes that are activated by potent electron-withdrawing groups. lboro.ac.ukmasterorganicchemistry.com
The mechanism proceeds in several steps:
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the deprotonated 1,2,4-triazole anion, on the carbon atom of the aromatic ring that is bonded to a fluorine atom. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The presence of a strongly electron-withdrawing nitro group positioned para to the fluorine is critical, as it delocalizes the electron density of the ring, making it more electrophilic and susceptible to attack.
Formation of a Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
Loss of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the leaving group, which is a fluoride (B91410) ion. Although the carbon-fluorine bond is very strong, the high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions because it stabilizes the partial negative charge in the transition state and its expulsion is driven by the re-aromatization of the ring. masterorganicchemistry.com
Following the successful SNAr reaction, the final step to produce the aniline is the chemical reduction of the nitro group. This is a well-established transformation that does not affect the newly formed C-N bond between the phenyl and triazole rings.
Advanced Catalytic Systems Employed in the Synthesis of this compound
The formation of the crucial C-N bond between the fluoroaniline ring and the 1,2,4-triazole heterocycle is a focal point of synthetic strategy. Modern catalytic chemistry offers powerful tools, including metal-catalyzed cross-coupling reactions, which have largely superseded older, harsher methods.
The creation of the aryl-N(triazole) bond is efficiently achieved through palladium- and copper-catalyzed cross-coupling reactions. These methods are renowned for their functional group tolerance, broad substrate scope, and high efficiency.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds. wikipedia.org In the context of synthesizing the target molecule, it would involve the coupling of a 1,2,4-triazole with a suitably activated fluoroaniline derivative, such as 4-bromo-2-fluoroaniline (B1266173) or a related triflate. The development of specialized ligands, particularly bulky N-heterocyclic carbenes (NHCs) and bidentate phosphines like BINAP and DPPF, has been critical in improving reaction rates and yields, and extending the methodology to include less reactive coupling partners like aryl chlorides. wikipedia.orgrsc.org A typical catalytic system involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) or NHC ligand, and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. mdpi.comnih.gov
Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative and often complementary approach to the Buchwald-Hartwig amination. wikipedia.org It typically involves the coupling of an aryl boronic acid with an N-H containing heterocycle. For the synthesis of this compound, this would translate to the reaction of 1H-1,2,4-triazole with (2-fluoro-4-aminophenyl)boronic acid. The Chan-Lam coupling is attractive as it can often be performed under milder conditions, sometimes at room temperature and open to the air, using a copper source like Cu(OAc)₂ and a ligand such as pyridine (B92270) or TMEDA. wikipedia.orgnih.gov
Table 1: Comparison of Metal-Catalyzed C-N Coupling Reactions
| Reaction | Metal Catalyst | Typical Ligands | Typical Base | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (Pd) | Bulky Phosphines (e.g., XPhos), NHCs (e.g., IPr*OMe) | NaOtBu, K₃PO₄, Cs₂CO₃ | Broad scope including aryl chlorides, high yields, requires inert atmosphere. rsc.org |
| Chan-Lam Coupling | Copper (Cu) | Pyridine, TMEDA | Often requires only a ligand, sometimes with an external oxidant (air) | Milder conditions, often open to air, complementary substrate scope. wikipedia.orgnih.gov |
While metal catalysis is dominant, related synthetic efforts for forming triazole rings can employ organocatalysis. For instance, the formation of 1,2,3-triazoles can be achieved through organocatalytic [3+2] cycloadditions, avoiding the use of metals entirely. These reactions often utilize amine catalysts, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to promote the reaction between azides and activated alkenes or other precursors. While this applies to the formation of the 1,2,3-triazole isomer, the principles of metal-free catalysis are an area of ongoing research for other heterocycles.
Biocatalysis represents an emerging frontier for C-N bond formation. Enzymes, particularly engineered cytochrome P450s and other heme-dependent enzymes, can catalyze amination reactions with high selectivity. These enzymatic systems offer the potential for environmentally benign syntheses under mild aqueous conditions, although their application to the specific synthesis of aryl-1,2,4-triazoles is still in the developmental stage.
Optimization of Reaction Conditions and Process Intensification for this compound Production
The transition from a laboratory-scale synthesis to industrial production necessitates rigorous optimization of reaction parameters to maximize efficiency, safety, and cost-effectiveness.
The choice of solvent is critical. Aprotic polar solvents like DMF (dimethylformamide) are often used for nucleophilic aromatic substitution (SNAr) routes, a common method for synthesizing related compounds like 4-(1,2,4-triazol-1-yl)aniline. nih.govresearchgate.net In this method, 1,2,4-triazole is deprotonated with a strong base like sodium hydride (NaH), and the resulting anion displaces a fluoride from a precursor like 1,4-difluoro-2-nitrobenzene. nih.gov
Temperature control is paramount for managing reaction kinetics and minimizing side reactions. The initial deprotonation of the triazole is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, while the subsequent SNAr reaction may be conducted at room temperature or with gentle heating to ensure completion. nih.gov Stoichiometry must be carefully controlled; a slight excess of the base is often used to ensure complete deprotonation of the triazole, but a large excess can lead to undesired side reactions.
Yield enhancement is directly tied to the optimization of the parameters mentioned above. In metal-catalyzed reactions, the choice of ligand and catalyst loading are key variables. Screening different ligands can dramatically improve yield by promoting the desired reductive elimination step and preventing catalyst deactivation. For instance, in Buchwald-Hartwig couplings of amino-1,2,4-triazoles, bulky NHC ligands have been shown to be superior for achieving high yields. rsc.org
Purity is improved by maximizing the selectivity of the reaction and employing effective purification techniques. The regioselectivity of C-N coupling reactions is a major consideration, as 1,2,4-triazole has multiple nitrogen atoms that could potentially react. The use of pre-formed triazole anions or specific catalytic systems often directs the reaction to the desired N1 position. Post-reaction, purification methods such as recrystallization from a suitable solvent (e.g., ethanol) are employed to remove unreacted starting materials and byproducts, yielding the final product in high purity. nih.gov
Chemical Modifications and Derivatization Strategies for this compound
The aniline moiety of the title compound is a versatile functional group that serves as a handle for further chemical modifications. The primary amino group (-NH₂) is nucleophilic and can readily undergo a variety of chemical transformations to produce a diverse library of derivatives.
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534), pyridine) yields the corresponding amides. For example, reacting the aniline with acetyl chloride would produce N-(2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)acetamide. chemmethod.com
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in a basic medium affords sulfonamides. ekb.eg This reaction is a robust and widely used method for derivatizing anilines. sci-hub.se A study on the closely related 3-fluoro-4-morpholinoaniline (B119058) demonstrated the successful synthesis of a series of new sulfonamides in good yields (75–89%) by reacting it with various substituted aryl sulfonyl chlorides. researchgate.net
Carbamate Formation: Reaction with chloroformates results in the formation of carbamates. This has also been demonstrated on 3-fluoro-4-morpholinoaniline, which was converted to various carbamates using substituted chloroformates. researchgate.net
These derivatization techniques are crucial in medicinal chemistry for structure-activity relationship (SAR) studies, allowing chemists to fine-tune the physicochemical and biological properties of the parent molecule. nih.gov
Table 2: Common Derivatization Reactions of the Aniline Moiety
| Reaction Type | Reagent | Product Functional Group | Typical Conditions |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., THF, DCM) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent. ekb.eg |
| Carbamate Formation | Chloroformate (R-OCOCl) | Carbamate (-NHCOOR) | Base (e.g., Et₃N), Aprotic Solvent. researchgate.net |
Functionalization of the Aniline Nitrogen and Aromatic Ring of this compound
The presence of a primary amino group and an activated aromatic ring in this compound allows for a variety of functionalization reactions, including N-acylation, N-alkylation, N-sulfonylation, and electrophilic aromatic substitution.
The aniline nitrogen can be readily acylated to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base such as pyridine or triethylamine yields N-(3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)acetamide. This transformation is often employed to protect the amino group or to introduce a new functional handle for further elaboration. Similarly, N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, under basic conditions. The choice of base and solvent can influence the selectivity of mono- versus di-alkylation.
Sulfonylation of the aniline nitrogen with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamides. This reaction is a common strategy for the synthesis of compounds with potential therapeutic applications.
The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating amino group and the deactivating, meta-directing fluoro and triazolyl substituents. Halogenation, for example, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom onto the aromatic ring. Nitration can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group, which can then be further transformed into other functional groups.
Table 1: Examples of Functionalization Reactions of the Aniline Moiety
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Acylation | Acetic Anhydride | N-(3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)acetamide |
| N-Alkylation | Methyl Iodide | N-methyl-3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline |
| N-Sulfonylation | p-Toluenesulfonyl chloride | N-(3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide |
| Halogenation | N-Bromosuccinimide | 2-bromo-5-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline |
| Nitration | Nitric Acid/Sulfuric Acid | 3-fluoro-5-nitro-4-(1H-1,2,4-triazol-1-yl)aniline |
Modifications to the 1,2,4-Triazole Heterocycle of this compound
The 1,2,4-triazole ring of this compound can also undergo various chemical modifications, primarily through alkylation of the nitrogen atoms. The 1,2,4-triazole ring possesses two potential sites for alkylation: the N1 and N4 positions. The regioselectivity of alkylation is influenced by several factors, including the nature of the alkylating agent, the reaction conditions, and the electronic properties of the substituents on the phenyl ring.
Alkylation of 1,2,4-triazoles with alkyl halides in the presence of a base can lead to a mixture of N1- and N4-alkylated isomers. nih.govresearchgate.net The ratio of these isomers can sometimes be controlled by the choice of the base and solvent. For instance, using a bulky base might favor alkylation at the less sterically hindered nitrogen. The use of phase-transfer catalysts has also been shown to influence the regioselectivity of N-alkylation of 1,2,4-triazoles. chemicalbook.com
In the context of this compound, the electronic effect of the substituted phenyl ring can also play a role in directing the alkylation. The electron-withdrawing nature of the fluoro and triazolyl groups might influence the nucleophilicity of the different nitrogen atoms in the triazole ring.
Table 2: Potential N-Alkylation Products of the 1,2,4-Triazole Ring
| Alkylating Agent | Possible Products |
|---|---|
| Methyl Iodide | 1-(2-fluoro-4-aminophenyl)-4-methyl-1H-1,2,4-triazol-4-ium iodide and 1-(2-fluoro-4-aminophenyl)-1-methyl-1H-1,2,4-triazol-4-ium iodide |
| Benzyl Bromide | 1-(2-fluoro-4-aminophenyl)-4-benzyl-1H-1,2,4-triazol-4-ium bromide and 1-(2-fluoro-4-aminophenyl)-1-benzyl-1H-1,2,4-triazol-4-ium bromide |
Prodrug Design and Conjugation Chemistry Involving this compound
The chemical handles present in this compound, namely the primary amino group and the N-H of the triazole ring, make it an attractive scaffold for prodrug design and bioconjugation.
The aniline nitrogen can be derivatized with various promoieties to create prodrugs with improved pharmacokinetic or pharmacodynamic properties. For example, acylation of the amino group with a bioreversible linker can lead to prodrugs that release the active parent compound upon enzymatic or chemical cleavage in vivo. Self-immolative linkers are a class of promoieties that, upon a specific triggering event, undergo a cascade of reactions to release the active drug. rsc.orgresearchgate.net Aniline-containing drugs have been successfully incorporated into such systems. rsc.org
The aniline moiety can also be utilized for direct conjugation to biomolecules. Oxidative coupling reactions have been developed for the chemoselective modification of anilines on proteins. acs.org These methods often involve the use of an oxidizing agent, such as sodium periodate, to facilitate the coupling of the aniline to another aromatic group. acs.orgacs.org
Furthermore, the triazole ring itself can serve as a versatile linker in bioconjugation chemistry. The well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," produces a stable 1,2,3-triazole linkage. While the subject compound contains a 1,2,4-triazole, the principles of using triazoles as robust and biocompatible linkers are well-established in the field. nih.gov Prodrug strategies for other triazole-containing drugs have involved modifications to improve water solubility or achieve targeted delivery. ijprajournal.comnih.gov
Biological and Pharmacological Investigations of 3 Fluoro 4 1h 1,2,4 Triazol 1 Yl Aniline
Exploration of Molecular Targets and Biological Pathways Modulated by 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
The unique structure of this compound, featuring a hydrogen-bond-accepting triazole ring and an aniline (B41778) group that can be further substituted, makes it a candidate for interaction with various biological targets. nih.gov The triazole nucleus is a key feature in many medicinal drugs, and its derivatives are known to exhibit significant biological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities. nih.gov
The 1,2,4-triazole (B32235) scaffold is a cornerstone of many enzyme inhibitors. A prominent example is its role in antifungal agents like fluconazole, which inhibit the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme), a crucial component in the biosynthesis of ergosterol in fungi. nih.gov The nitrogen atoms of the triazole ring are critical for this activity, as they coordinate with the heme iron atom in the enzyme's active site.
While direct enzyme inhibition studies on this compound are not widely reported, research on related structures provides insights. For instance, the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class of compounds has been identified as inhibitors of viral replication, specifically targeting the Yellow Fever Virus (YFV). nih.gov This suggests that the triazolyl-aniline core could be a valuable starting point for developing inhibitors against various enzymatic targets. Another study highlighted that bis-1,2,4-triazole derivatives show inhibitory activity against thymidine phosphorylase, an enzyme implicated in tumor growth. pensoft.net
Investigations into derivatives of the parent compound, 4-(1H-1,2,4-triazol-1-yl)aniline, have revealed significant interactions with neurotransmitter receptors. A study focused on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives identified compounds with potent anticonvulsant activity. nih.govresearchgate.net Pharmacological testing indicated that these effects may be mediated through binding to GABA-A receptors, as the most potent compounds showed significant affinity for this receptor complex. nih.gov The anxiolytic effects observed for some derivatives were also correlated with the benzodiazepine binding sites on the GABA-A receptors. nih.gov
Furthermore, a separate class of related compounds, 1H-1,2,4-triazol-3-yl-anilines, has been described as potent, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1/2). nih.gov These receptors are crucial for angiogenesis (the formation of new blood vessels), a key process in tumor growth and metastasis. The inhibition of VEGFR-2 by these compounds was found to be comparable to established inhibitors like Vatalanib and Vandetanib in both enzymatic and cellular assays. nih.gov
Below is a table summarizing the anticonvulsant activity of selected N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide analogues.
| Compound | Substitution on Amide | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 6f | 2,4-dichlorophenyl | 13.1 | 19.7 |
| 6l | 2,6-dichlorophenyl | 9.1 | 19.0 |
| Carbamazepine | (Reference Drug) | 8.8 | >300 |
| Phenytoin | (Reference Drug) | 9.9 | >300 |
| Data sourced from Hu L, et al., Molecules, 2025. nih.govresearchgate.net |
Building on the findings related to VEGFR inhibition, the 1H-1,2,4-triazol-3-yl-aniline scaffold demonstrates clear potential for modulating protein kinase activity. nih.gov Since VEGFRs are receptor tyrosine kinases, their inhibition directly impacts intracellular signaling pathways that control cell proliferation, survival, and migration. As ATP-competitive inhibitors, these compounds likely bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes angiogenesis. nih.gov
In a different study, a series of 1-Acyl-1H- nih.govnih.govmdpi.comtriazole-3,5-diamine analogues were synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), another family of protein kinases essential for cell cycle regulation. This highlights the versatility of the triazole scaffold in targeting different classes of protein kinases.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For triazole-containing compounds, SAR analyses have revealed key insights into the roles of various substituents and the triazole ring itself.
The introduction of fluorine into a drug candidate can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov In many series of triazole derivatives, halogen substitutions on an associated phenyl ring are critical for potent biological activity. nih.gov
The 1,2,4-triazole ring is not merely a scaffold but an active participant in molecular interactions. Its nitrogen atoms, particularly the pyridine-type nitrogens (at positions 2 and 4), can act as hydrogen bond acceptors, which is a critical interaction for binding to many enzymes and receptors. nih.govfrontiersin.org In the case of CYP51 inhibitors, one of these nitrogen atoms forms a coordinate bond with the central iron atom of the heme group. nih.gov
Docking studies of multitarget coumarin-triazole hybrids designed as acetylcholinesterase inhibitors revealed that the nitrogen atoms of the triazole ring could form hydrogen bonds with amino acid residues like Ser293 and Phe295 in the enzyme's peripheral anionic site (PAS). mdpi.com Furthermore, SAR exploration of 3,4,5-trisubstituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction showed that the substituent at the N4 position of the triazole ring plays a significant role. nih.gov A furfuryl group at this position was predicted to project into a key hydrophobic region of the binding pocket, demonstrating that substituents directly on the triazole ring are pivotal for orienting the molecule and achieving potent inhibition. nih.gov
Influence of Aniline Core Substitutions on Target Binding and Selectivity
The substitution pattern on the aniline core of triazole-containing compounds plays a critical role in modulating their physicochemical properties and, consequently, their interaction with biological targets. The specific placement of the fluoro group and the triazole moiety in this compound is crucial for its pharmacological profile.
Fluorine substitution, in particular, can significantly alter a molecule's properties. Studies on fluorinated 4-halogeno anilines have shown that a fluorine atom in the ortho position relative to the amine group (as is the case in the subject compound) can increase the ability of the amine to form strong N-H∙∙∙N hydrogen bonds. researchgate.net These interactions are fundamental for the binding of a drug molecule to its protein target. The introduction of fluorine can modify absorption, distribution, metabolism, and excretion by altering various physical properties of the compound.
Furthermore, the position of substituents on the aniline ring affects parameters such as lipophilicity. Research on aniline derivatives with a triazole system has demonstrated that para-substituted compounds exhibit significantly lower lipophilicity compared to their ortho- and meta-substituted counterparts. nih.gov This change is attributed to a more rigid molecular system and reduced potential for intramolecular interactions, which can influence bioavailability and target engagement. nih.gov The specific 3-fluoro, 4-triazole arrangement therefore creates a unique electronic and steric profile that dictates its binding affinity and selectivity for specific biological targets, such as protein kinases. Novel derivatives of 1H-1,2,4-triazol-3-yl-anilines have been identified as potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1/2), highlighting the importance of this scaffold in kinase inhibition. nih.gov
In Vitro Pharmacological Characterization of this compound
The antitumor potential of 1,2,4-triazole derivatives has been evaluated through various in vitro cell-based assays. These studies are essential for determining the efficacy and potency of new chemical entities. For instance, novel thiazolo[3,2-b] researchgate.netnih.govsynblock.comtriazole derivatives have been screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Several of these compounds exhibited excellent anticancer properties at a concentration of 10 μM, with some showing a cytotoxic (cell-killing) effect, particularly against leukemia cell lines. mdpi.com
Similarly, other studies utilizing the Sulforhodamine B (SRB) assay, which measures cell density based on cellular protein content, have demonstrated the cytotoxic potential of different 1,2,4-triazole derivatives against cancer cell lines like MDA-MB-468. researchgate.net The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below, derived from studies on related 1,2,4-triazole compounds, illustrates the typical range of activities observed.
Table 1: In Vitro Cytotoxicity of Representative 1,2,4-Triazole Analogs
| Compound Class | Cell Line | Assay | Observed Activity | Reference |
|---|---|---|---|---|
| Thiazolo[3,2-b] researchgate.netnih.govsynblock.comtriazoles | NCI-60 Panel (e.g., Leukemia) | NCI-60 Screen | Cytotoxic at 10 µM | mdpi.com |
| Novel 1,2,4-Triazole Derivatives | MDA-MB-468 (Breast Cancer) | SRB Assay | Concentration-dependent cytotoxicity | researchgate.net |
| 1H-1,2,4-triazol-3-yl-anilines | VEGFR-2 expressing cells | Cellular Kinase Assay | Potent inhibition of VEGFR-2 | nih.gov |
Understanding the mechanism of action is a crucial step in drug development. For many anticancer agents, the primary mechanism involves the induction of programmed cell death, or apoptosis. Studies on novel 1,2,4-triazole derivatives have investigated this mechanism using techniques such as DNA fragmentation assays. researchgate.net In these assays, DNA from cancer cells treated with the compounds is analyzed by agarose gel electrophoresis. The appearance of a "ladder" pattern of DNA fragments is a hallmark of apoptosis. Certain triazole derivatives have been shown to effectively induce DNA fragmentation, indicating that their cytotoxic activity is mediated, at least in part, by triggering this cell death pathway. researchgate.net
The broader class of 1,2,4-triazole derivatives is known to target various cellular processes. Their anticancer effects can stem from inhibiting key enzymes like protein kinases (e.g., VEGFR), which are critical for cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow). zsmu.edu.uanih.gov By blocking these signaling pathways, such compounds can effectively halt tumor growth and spread.
In Vivo Preclinical Evaluation of this compound
Pharmacodynamic (PD) studies in animal models are designed to understand what a drug does to the body and to establish a relationship between drug concentration and its pharmacological effect. For triazole-based antifungal agents, a key PD parameter that correlates with efficacy is the ratio of the 24-hour area under the plasma concentration-time curve (AUC) to the minimum inhibitory concentration (MIC). nih.govnih.gov An AUC/MIC ratio of 20 to 25 has been shown to be predictive of treatment success in murine models of fungal infections. nih.govnih.gov
While the specific targets for an anticancer agent like this compound are different, the same principles of linking drug exposure to a biological response apply. In preclinical animal models, PD assessments would involve measuring target engagement (e.g., inhibition of VEGFR phosphorylation) in tumor tissue following drug administration and correlating this with drug concentrations in the plasma and tumor. Pharmacokinetic studies on a related 1-sulfonyl-3-amino-1H-1,2,4-triazole in mice have shown good bioavailability and stability, with a plasma half-life (T1/2) of 3.4 hours, suggesting that therapeutically relevant concentrations can be achieved and maintained in vivo. nih.gov
The ultimate preclinical validation for a potential anticancer drug comes from efficacy studies in relevant animal models of cancer. Novel 1,2,4-triazole derivatives have been evaluated for antitumor activity in mice bearing either liquid tumors, such as Ehrlich Ascites Carcinoma (EAC), or solid tumors, like Dalton's Lymphoma Ascites (DLA). researchgate.net
In these studies, the efficacy of the compounds is assessed by monitoring key parameters such as an increase in mean survival time, a reduction in tumor volume and weight, and changes in hematological profiles. researchgate.net The results from these models have shown that 1,2,4-triazole derivatives can possess significant antitumor activity, often comparable to standard chemotherapy agents used as positive controls. researchgate.net
Table 2: In Vivo Efficacy of Representative 1,2,4-Triazole Analogs in Murine Cancer Models
| Compound Class | Animal Model | Key Efficacy Parameters | Observed Outcome | Reference |
|---|---|---|---|---|
| Novel 1,2,4-Triazole Derivatives | Ehrlich Ascites Carcinoma (EAC) | Mean Survival Time, Body Weight, Hematological Parameters | Significant antitumor activity observed | researchgate.net |
| Novel 1,2,4-Triazole Derivatives | Dalton's Lymphoma Ascites (DLA) - Solid Tumor | Tumor Volume, Tumor Weight | Significant reduction in tumor growth | researchgate.net |
Therapeutic Potential and Drug Discovery Implications of this compound
Extensive research into the direct therapeutic applications of this compound is limited in publicly available scientific literature. The primary role of this compound appears to be that of a key intermediate in the synthesis of more complex, pharmacologically active molecules. As such, its own therapeutic potential and specific roles in drug discovery are intrinsically linked to the properties and activities of the compounds derived from it.
Role as a Lead Compound or Scaffold in Drug Development
Currently, there is no substantial evidence to suggest that this compound itself has been widely explored or utilized as a lead compound in drug development. A lead compound is typically a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.
Instead, the available information points to this compound serving as a critical building block or scaffold. In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The anilino-triazole core of this compound is of interest in the design of kinase inhibitors. For instance, it is a documented intermediate in the synthesis of certain advanced cancer therapeutics. Its structure provides a foundation for the development of potent and selective inhibitors of specific protein kinases, which are crucial targets in oncology.
Prospects for Combination Therapies Involving this compound
There is currently no available research or clinical data on the use of this compound in combination therapies. The evaluation of a compound's potential in combination with other drugs typically occurs after its own biological activity and safety profile have been well-established. Given that this compound is primarily utilized as a synthetic intermediate, it has not been the subject of such investigations.
The prospects for its involvement in combination therapies would be indirect, through the final drug products synthesized from it. The rationale for combining these end-product drugs with other agents would depend on their specific mechanisms of action, the diseases they target, and strategies to overcome drug resistance or enhance therapeutic efficacy.
Computational and Theoretical Investigations of 3 Fluoro 4 1h 1,2,4 Triazol 1 Yl Aniline
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. zsmu.edu.ua DFT studies on 1,2,4-triazole (B32235) derivatives are employed to understand their stability, reactivity, and spectroscopic properties. nih.govnih.gov For this compound, DFT calculations can elucidate the distribution of electrons and the energies of the molecular orbitals.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. In this compound, negative potential (red/yellow) would be expected around the nitrogen atoms of the triazole ring and the fluorine atom, indicating regions susceptible to electrophilic attack. The amine group's nitrogen would also show negative potential, although its lone pair is partially delocalized into the aniline (B41778) ring. Positive potential (blue) would likely be concentrated on the hydrogen atoms of the amine group and the C-H bonds. This charge distribution is key to understanding non-covalent interactions, such as hydrogen bonding.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These are representative values based on similar aromatic triazole structures, as specific experimental or calculated data for the title compound is not readily available in the cited literature.)
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity and solubility |
The three-dimensional structure of a molecule dictates how it interacts with its environment. Conformational analysis of this compound involves determining the most stable arrangement of its atoms. A key parameter is the dihedral angle between the plane of the aniline ring and the triazole ring. For the closely related compound 4-(1H-1,2,4-triazol-1-yl)aniline, X-ray crystallography has shown this dihedral angle to be 34.57°. nih.govresearchgate.net It is expected that the title compound would adopt a similar non-planar conformation to minimize steric hindrance. The presence of the ortho-fluorine atom could slightly alter this angle due to steric and electronic effects. Computational methods can map the potential energy surface by rotating the rings relative to each other to find the lowest energy conformer.
Tautomerism is another important aspect for the 1,2,4-triazole ring. The triazole ring can exist in different tautomeric forms, such as 1H, 2H, and 4H. DFT calculations can be used to determine the relative energies of these tautomers. dnu.dp.ua For N-substituted triazoles like the title compound, where the aniline moiety is attached to the N1 position, tautomerism of the triazole ring itself is less of a factor, but understanding the protonation preferences is still relevant. DFT studies on 1,2,4-triazole itself have been used to determine that the N4 position is the preferred site of protonation. dnu.dp.ua
Molecular Docking and Dynamics Simulations for Elucidating Receptor Interactions of this compound
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein receptor.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in the binding site of a protein and scoring the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). 1,2,4-Triazole derivatives have been studied as ligands for various receptors, including those involved in cancer and microbial diseases. ijcce.ac.irijper.org
For this compound, docking studies would first require the identification of a potential biological target. Based on the activities of similar compounds, targets like tyrosine kinases or microbial enzymes could be explored. nih.gov The docking simulation would then predict how the molecule fits into the active site. The aniline part could form hydrogen bonds via its -NH2 group, while the triazole nitrogens could act as hydrogen bond acceptors. The fluorine atom can form halogen bonds or other electrostatic interactions, potentially enhancing binding affinity.
While docking provides a static picture, Molecular Dynamics (MD) simulations can predict the stability of the protein-ligand complex over time. An MD simulation calculates the motion of atoms in the complex, providing insights into how the ligand settles into the binding pocket and how stable the key interactions are.
The results can be analyzed to create an "interaction fingerprint," which details the specific interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and amino acid residues of the protein. This analysis can reveal which interactions are most persistent and therefore most important for binding. For instance, a simulation might show that a hydrogen bond between a triazole nitrogen and a backbone NH group of a protein is maintained over 90% of the simulation time, highlighting its critical role in complex stability.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Kinase Target (Note: This table is a hypothetical representation to illustrate the type of data generated from docking studies.)
| Parameter | Value | Details |
| Binding Affinity (Score) | -8.5 kcal/mol | Predicted free energy of binding. |
| Key Hydrogen Bonds | ASN-84, LYS-67 | Amine group with Asparagine; Triazole N4 with Lysine. |
| Hydrophobic Interactions | LEU-132, VAL-42 | Phenyl ring with Leucine and Valine side chains. |
| Other Interactions | Halogen bond | Fluorine atom with backbone carbonyl oxygen of GLY-82. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to activity. kashanu.ac.ir
To build a QSAR model for analogues of this compound, a dataset of similar compounds with measured biological activity (e.g., IC50 values) would be required. Various molecular descriptors would then be calculated for each compound, including:
Electronic descriptors: Dipole moment, partial charges.
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Multiple linear regression (MLR) or machine learning algorithms are then used to generate an equation that best predicts the activity from the descriptors. kashanu.ac.ir A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, guiding medicinal chemists to design more potent compounds. For example, a model might reveal that increasing the hydrophobicity at a certain position while maintaining a negative electrostatic potential on the triazole ring leads to higher activity.
Table 3: Example of a Dataset Structure for a QSAR Study
| Compound | R1 Group | LogP | Dipole Moment | Activity (log 1/IC50) |
| Analogue 1 | -H | 2.1 | 3.5 D | 5.4 |
| Analogue 2 | -Cl | 2.8 | 3.9 D | 6.1 |
| Analogue 3 | -CH3 | 2.6 | 3.3 D | 5.8 |
| Analogue 4 | -OCH3 | 2.0 | 4.1 D | 5.9 |
Development of Predictive Models for Biological Activity
There are no specific studies available in the scientific literature that detail the development of Quantitative Structure-Activity Relationship (QSAR) models or other predictive models for the biological activity of this compound. Research in this area tends to focus on series of related analogs to derive statistically significant models, but no such study was found for this particular compound.
Identification of Key Physicochemical Descriptors for SAR
The identification of key physicochemical descriptors for the Structure-Activity Relationship (SAR) of this compound has not been specifically reported. Such studies require a set of analogous compounds with corresponding biological activity data, which is not available in the public domain for this molecule.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound
While general ADME properties can be predicted using various software, published research containing a detailed in silico ADME profile specifically for this compound is not available.
Lipophilicity and Permeability Predictions
Public chemical databases provide computationally predicted values for lipophilicity. For instance, the predicted XlogP value for this compound is 1.1. This value suggests moderate lipophilicity. However, detailed studies on its permeability, such as Caco-2 permeability assays or Parallel Artificial Membrane Permeability Assays (PAMPA), have not been published.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| XlogP | 1.1 | PubChem |
| Topological Polar Surface Area (TPSA) | 64.6 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
This table is generated from computationally predicted data and not from experimental research findings.
Metabolite Prediction and Metabolic Stability Analysis
There are no published studies detailing the in silico prediction of metabolites or the metabolic stability of this compound. Such analyses typically involve simulations of interactions with metabolic enzymes like the Cytochrome P450 family, but specific research on this compound is absent from the literature.
Cheminformatics and Machine Learning Applications in the Study of this compound
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Fluoro 4 1h 1,2,4 Triazol 1 Yl Aniline
Chromatographic Methodologies for Purity Assessment and Separation of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
Chromatographic techniques are essential for determining the purity and isolating this compound from reaction mixtures and potential impurities. These methods provide high-resolution separation, enabling accurate quantification and characterization.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from its impurities.
Method development involves a systematic optimization of chromatographic conditions. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining aromatic compounds. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar to non-polar. Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with DAD or UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) | %B 0 | 10 20 | 90 25 | 90 26 | 10 30 | 10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Typical Method Validation Results
| Parameter | Typical Result |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Range | 1-100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be effectively used for profiling volatile impurities, such as residual solvents from the synthesis process.
For the analysis of the compound itself or less volatile impurities, a derivatization step is often necessary to increase volatility and thermal stability, as well as to improve chromatographic peak shape. The primary amine group of the aniline (B41778) moiety is a common site for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequent approach to convert the polar -NH2 group into a less polar and more volatile trimethylsilyl (B98337) (-N(Si(CH3)3)2) derivative. sigmaaldrich.com
GC coupled with a Mass Spectrometer (GC-MS) is particularly useful for impurity profiling. dnu.dp.uaijpsjournal.com This combination allows for the separation of impurities by the GC column and their subsequent identification based on their mass spectra. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used for separation.
Chiral Chromatography for Enantiomeric Separation of this compound
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks a plane of symmetry and a center of inversion.
Upon examination of the structure of this compound, it is determined to be an achiral molecule. nih.gov It possesses a plane of symmetry that bisects the aniline and triazole rings. As the compound does not have any stereocenters, it does not exist as a pair of enantiomers. Therefore, chiral chromatography for the purpose of enantiomeric separation is not applicable to this compound.
Spectroscopic Techniques for Structural Elucidation and Confirmation of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments provides a complete picture of the molecule's structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the triazole protons, the aromatic protons on the aniline ring, and the amine protons. The aromatic protons will show complex splitting patterns due to coupling with each other and with the adjacent fluorine atom (H-F coupling).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the fluorine atom will cause the signals for the carbon atoms on the aniline ring to appear as doublets due to C-F coupling, with the magnitude of the coupling constant depending on the number of bonds between the carbon and fluorine atoms.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique. It provides a single signal for the fluorine atom, and its chemical shift is indicative of the electronic environment. This technique is particularly useful for confirming the presence and position of the fluorine substituent on the aromatic ring.
¹⁵N NMR: Nitrogen-15 NMR can be used to characterize the nitrogen atoms in both the triazole ring and the amine group. ncl.res.in The chemical shifts of the four distinct nitrogen atoms provide valuable structural confirmation. Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, this experiment can be more time-consuming or require specialized techniques like HMBC (Heteronuclear Multiple Bond Correlation) to correlate nitrogen atoms with nearby protons.
Table 3: Predicted NMR Data for this compound (in DMSO-d₆)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity / Coupling (J in Hz) |
|---|---|---|---|
| ¹H | Triazole-H | ||
| ¹H | Triazole-H | ||
| ¹H | Aromatic-H | ||
| ¹H | Aromatic-H | ||
| ¹H | Aromatic-H | ||
| ¹H | -NH₂ | ||
| ¹³C | C-F | ||
| ¹³C | Triazole-C | ||
| ¹³C | Triazole-C | ||
| ¹³C | C-NH₂ | ||
| ¹³C | Aromatic-C | ||
| ¹³C | Aromatic-C | ||
| ¹³C | Aromatic-C | ||
| ¹³C | Aromatic-C | ||
| ¹⁹F | Ar-F |
Note: Predicted values are based on data from structurally similar compounds and may vary from experimental results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₇FN₄, corresponding to a monoisotopic mass of 178.0655 g/mol .
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS). In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 179.07.
Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation pattern provides evidence for the compound's structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond connecting the aniline and triazole rings. researchgate.netresearchgate.net
Plausible Fragmentation Pathway:
[M+H]⁺ → C₈H₈FN₄⁺ (m/z 179.07) : Protonated parent molecule.
Loss of N₂: A common fragmentation for triazoles can lead to the loss of a neutral nitrogen molecule, resulting in an ion at m/z 151.07.
Cleavage of the triazole ring: Loss of the entire triazole moiety (C₂H₂N₃) could lead to a fluoroaniline (B8554772) fragment ion at m/z 110.04.
Loss of HCN from the triazole ring: Fragmentation within the triazole ring could result in the loss of hydrogen cyanide, yielding a significant fragment ion.
These characteristic fragments help to confirm the identity and structure of this compound, distinguishing it from potential isomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques provide a detailed fingerprint based on the vibrations of its aniline and triazole moieties, as well as the carbon-fluorine bond.
The IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. The primary amine (-NH₂) group of the aniline ring would produce two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, representing asymmetric and symmetric stretching, respectively. An N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.
The aromatic ring system gives rise to several characteristic bands. The C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1020 cm⁻¹ range, which is a key indicator of fluorination.
The 1,2,4-triazole (B32235) ring also has a set of characteristic vibrations. A strong peak around 1260 cm⁻¹ can be attributed to the stretching vibrations of the N=N double bond within the triazole ring. researchgate.net Other vibrations, such as C-N stretching and ring breathing modes, contribute to the complex fingerprint region of the spectrum.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While N-H and O-H bonds typically show weak Raman signals, the aromatic rings and the C=C and N=N double bonds are expected to produce strong Raman bands due to their high polarizability, making it a valuable tool for analyzing the core structure of the molecule.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound This table is based on characteristic group frequencies and data from related compounds; it is not experimental data for the title compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H Asymmetric Stretch | Aniline -NH₂ | ~3400 | Medium | Weak |
| N-H Symmetric Stretch | Aniline -NH₂ | ~3300 | Medium | Weak |
| Aromatic C-H Stretch | Benzene Ring | 3100-3000 | Medium-Weak | Strong |
| N-H Scissoring (Bend) | Aniline -NH₂ | 1620-1580 | Strong | Weak |
| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Medium-Strong | Strong |
| N=N Stretch | Triazole Ring | ~1260 | Strong | Medium |
| C-N Stretch | Aniline, Triazole | 1350-1250 | Strong | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic transitions within a molecule. For this compound, the spectrum is dominated by π→π* transitions originating from its conjugated aromatic systems—the phenyl ring and the triazole ring.
The aniline and triazole moieties act as chromophores. The presence of the amino group (an auxochrome) on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The electronic conjugation between the phenyl ring and the triazole ring would further extend the π-system, likely resulting in absorption bands in the 250-350 nm range. The fluorine atom, acting as a substituent, may induce minor shifts in the absorption maxima due to its electronic effects.
UV-Vis spectroscopy is also a primary method for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), where the compound absorbs most strongly, and using a calibration curve prepared from standards of known concentration, the concentration of this compound in a sample can be accurately determined.
X-ray Crystallography and Solid-State Characterization of this compound
Crystal Structure Determination and Polymorphism Studies
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, extensive studies have been conducted on its close structural analogue, 4-(1,2,4-triazol-1-yl)aniline. nih.govresearchgate.netnih.gov The data from this analogue provides a strong foundation for understanding the probable crystal packing of the fluorinated compound.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in solid-state chemistry. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. While no polymorphs have been reported for this compound, the potential for conformational polymorphism exists, as seen in other substituted 1,2,4-triazole derivatives. mdpi.com Such studies are crucial for controlling the solid-state properties of the material.
Table 2: Crystallographic Data for the Analogue Compound 4-(1,2,4-triazol-1-yl)aniline
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₈N₄ | nih.govresearchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 5.5488 (1) | nih.gov |
| b (Å) | 7.3656 (2) | nih.gov |
| c (Å) | 19.5477 (5) | nih.gov |
| β (°) | 99.416 (2) | nih.gov |
| Volume (ų) | 788.15 (3) | nih.gov |
Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State
The crystal packing and supramolecular architecture of molecular solids are governed by non-covalent interactions, primarily hydrogen bonding. In the solid state of the analogue 4-(1,2,4-triazol-1-yl)aniline, molecules are linked into two-dimensional sheets through a network of intermolecular hydrogen bonds. nih.govnih.gov
Specifically, the amine group (-NH₂) acts as a hydrogen bond donor, forming N-H···N interactions with the nitrogen atoms of the triazole ring of neighboring molecules. nih.gov Additionally, weaker C-H···N hydrogen bonds are observed. nih.govresearchgate.net These interactions create a robust network that defines the crystal packing.
Another significant interaction is π-π stacking between the electron-rich triazole rings of adjacent molecules, with a reported centroid-centroid distance of 3.6750 (8) Å. nih.gov This stacking further stabilizes the crystal structure.
For this compound, this existing network of N-H···N and π-π interactions would likely be preserved. However, the presence of the highly electronegative fluorine atom introduces the possibility of additional, weaker intermolecular interactions, such as C-H···F hydrogen bonds. The fluorine atom could also participate in electrostatic repulsion with nearby nitrogen atoms, potentially influencing the preferred molecular conformation. escholarship.org The interplay of these attractive and repulsive forces dictates the final solid-state structure and properties of the compound.
Table 3: Intermolecular Interactions in the Crystal Structure of the Analogue 4-(1,2,4-triazol-1-yl)aniline
| Interaction Type | Donor | Acceptor | Description | Reference |
|---|---|---|---|---|
| Hydrogen Bond | N-H (Amine) | N (Triazole) | Links molecules into sheets | nih.govnih.gov |
| Hydrogen Bond | C-H (Triazole) | N (Triazole) | Contributes to 2D network | nih.gov |
Toxicological and Safety Profile Investigations of 3 Fluoro 4 1h 1,2,4 Triazol 1 Yl Aniline
In Vitro Cytotoxicity Assessments of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline in Mammalian Cell Lines
For instance, various 1,2,4-triazole (B32235) derivatives have been evaluated for their cytotoxic effects against a range of mammalian cell lines. These studies indicate that the chemical scaffold of 1,2,4-triazole is a key pharmacophore in many anticancer agents. The cytotoxic mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
To illustrate the potential cytotoxic profile, the table below summarizes findings from studies on structurally similar triazole derivatives.
| Cell Line | Compound Type | Observed Effect |
| HepG2 (Human Liver Cancer) | Indole-1,2,4-triazole hybrids | Good-to-excellent cytotoxic potential |
| A549 (Human Lung Carcinoma) | 4-Aminoquinoline derivatives with triazole moiety | Varied cytotoxicity |
| DU145 (Human Prostate Carcinoma) | 4-Aminoquinoline derivatives with triazole moiety | Varied cytotoxicity |
| HeLa (Human Cervical Cancer) | 4-Aminoquinoline derivatives with triazole moiety | Varied cytotoxicity |
This table is illustrative and based on data for related 1,2,4-triazole compounds, not this compound itself.
Genotoxicity and Mutagenicity Studies of this compound (e.g., Ames Test, Chromosomal Aberration Assay)
Direct genotoxicity and mutagenicity data for this compound are not available. However, the genotoxic potential of aniline (B41778) and its derivatives is a subject of significant research. nih.gov Aniline itself is considered a suspected human carcinogen, and its genotoxicity is often linked to its metabolic activation to reactive intermediates that can form DNA adducts. nih.gov
Studies on various aniline derivatives have shown that their genotoxicity can be influenced by the nature and position of substituents on the aromatic ring. d-nb.info For example, some substituted anilines have demonstrated mutagenic activity in the Ames test (a bacterial reverse mutation assay) and have been shown to induce chromosomal aberrations in mammalian cells. nih.govd-nb.info
Given that this compound is an aniline derivative, a thorough evaluation of its genotoxic and mutagenic potential through a standard battery of tests, including the Ames test and chromosomal aberration assays, would be imperative for a comprehensive safety assessment. The presence of the fluoro- and triazolyl- moieties could modulate the metabolic pathways and the reactivity of potential metabolites, thereby influencing its genotoxic profile.
Preclinical Toxicity Evaluation in Animal Models
Acute and Sub-Chronic Toxicity Studies
Specific acute and sub-chronic toxicity studies for this compound in animal models have not been reported in the available literature. However, studies on other 1,2,4-triazole derivatives provide some insights into the potential toxicity profile. For example, some triazole-based antifungal agents have been shown to have low acute oral toxicity in rodent models.
In the absence of direct data, the following table presents a hypothetical framework for the types of findings that would be assessed in acute and sub-chronic toxicity studies, based on general toxicological principles for this class of compounds.
| Study Type | Animal Model | Potential Endpoints of Interest |
| Acute Oral Toxicity | Rat, Mouse | LD50, clinical signs of toxicity, gross necropsy findings |
| Sub-Chronic Oral Toxicity (28- or 90-day) | Rat | Changes in body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology |
Organ-Specific Toxicity and Histopathological Examination
Based on studies of related compounds, potential target organs for toxicity following exposure to this compound could include the liver and hematopoietic system. Aniline and its derivatives are known to induce methemoglobinemia, a condition characterized by the oxidation of iron in hemoglobin, leading to impaired oxygen transport.
Histopathological examination in sub-chronic studies would be crucial to identify any microscopic changes in major organs and tissues. Potential findings, extrapolated from related compounds, could include hepatocellular hypertrophy, changes in spleen morphology related to red blood cell turnover, and effects on the bone marrow.
Pharmacokinetics and Metabolism (ADME) Research of this compound
Absorption and Distribution Mechanisms
The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of this compound has not been experimentally determined. However, in silico (computer-based) models are often used to predict the ADME properties of new chemical entities. pnrjournal.compensoft.net
Based on its chemical structure—a relatively small molecule with both lipophilic (aniline ring) and hydrophilic (triazole ring) features—it is plausible that this compound would be orally bioavailable. The fluorine atom may influence its metabolic stability and lipophilicity.
In silico predictions for similar aniline and triazole derivatives often suggest good intestinal absorption and distribution into various tissues. nih.govnih.gov The extent of plasma protein binding would also be a critical parameter influencing its distribution and availability at target sites.
The table below outlines key ADME parameters that would be investigated for this compound.
| ADME Parameter | Predicted/Expected Property | Rationale/Comments |
| Absorption | Likely to be well-absorbed orally. | Based on general characteristics of small molecule drugs and related triazole derivatives. pnrjournal.com |
| Distribution | Expected to distribute into tissues. | The degree of plasma protein binding would be a key determinant. |
| Metabolism | Expected to undergo hepatic metabolism. | Aniline derivatives are typically metabolized by cytochrome P450 (CYP) enzymes. The triazole moiety can sometimes inhibit CYP enzymes. mdpi.com |
| Excretion | Likely to be excreted via renal and/or biliary routes. | The route of excretion would depend on the polarity of the parent compound and its metabolites. |
Biotransformation Pathways and Identification of Metabolites
Following a comprehensive review of scientific literature and toxicological databases, no specific studies detailing the biotransformation pathways or identifying the metabolites of this compound were found. The metabolism of this compound has not been characterized in any preclinical or clinical studies that are publicly available.
Excretion Routes and Clearance Rates
There is no publicly available information on the excretion routes or clearance rates of this compound in any biological system. Pharmacokinetic studies that would determine how the body absorbs, distributes, metabolizes, and excretes this compound have not been published. Therefore, key pharmacokinetic parameters such as its half-life, volume of distribution, and clearance rate are unknown.
Immunotoxicity and Hypersensitivity Potential of this compound
No studies were identified that have investigated the immunotoxic or hypersensitivity potential of this compound. Aniline and some of its derivatives have been associated with hematotoxicity, which can have an immunological component. However, there is no specific data to suggest that this compound has similar effects. Research into its potential to induce immune responses, such as allergic reactions or immunosuppression, has not been documented in the available scientific literature.
Future Directions and Research Gaps for 3 Fluoro 4 1h 1,2,4 Triazol 1 Yl Aniline
Unexplored Synthetic Methodologies and Sustainable Production Routes for 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established field, yet significant gaps remain in the development of environmentally benign and efficient methods for specific compounds like this compound. zsmu.edu.uanih.gov Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate considerable waste. zsmu.edu.ua Future research should pivot towards more sustainable and atom-economical approaches.
Unexplored methodologies that warrant investigation include:
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Biocatalysis: The use of enzymes for key synthetic steps could provide high stereo- and regioselectivity under mild conditions, significantly reducing the environmental footprint of the synthesis.
Photoredox Catalysis: Visible-light-mediated reactions represent a powerful tool for forming C-N bonds, potentially offering novel, energy-efficient pathways to the target molecule.
Mechanochemistry: Solvent-free or low-solvent reactions induced by mechanical force could drastically reduce waste and energy consumption.
A significant research gap is the absence of a comprehensive life-cycle assessment for the production of this compound. Future work should aim to develop and optimize production routes that are not only high-yielding but also economically viable and environmentally sustainable.
Table 1: Comparison of Synthetic Approaches for this compound
| Approach | Current Status (Typical for Triazoles) | Future Direction/Research Gap | Potential Advantages |
| Reaction Conditions | Often requires high temperatures, stoichiometric reagents, and organic solvents. | Development of catalytic (e.g., copper, iron) C-N coupling reactions under milder conditions. | Reduced energy consumption, lower waste, improved safety. |
| Sustainability | Limited focus on green chemistry principles. | Application of green solvents (e.g., water, ionic liquids), energy-efficient methods (e.g., microwave, ultrasound), and atom-economical reactions. | Minimized environmental impact, alignment with sustainable industry standards. |
| Process Technology | Primarily batch processing. | Exploration of continuous flow manufacturing. | Enhanced process control, improved scalability, higher throughput. |
| Catalysis | Predominantly homogeneous metal catalysts. | Investigation of reusable heterogeneous catalysts or enzyme-based biocatalysis. | Simplified product purification, catalyst recycling, high selectivity. |
Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways for this compound
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties. nih.govnih.govzsmu.edu.uaresearchgate.netresearchgate.netnih.gov However, for this compound specifically, the biological targets and mechanisms of action are largely uncharacterized. This represents a major research gap and a significant opportunity for drug discovery.
Future research should focus on:
Target Deconvolution: Employing modern chemical biology techniques such as affinity-based protein profiling, thermal proteome profiling, and activity-based protein profiling to identify the direct molecular targets of the compound in relevant biological systems.
Phenotypic Screening: Utilizing high-content imaging and diverse cell-based assays to uncover novel, unanticipated biological activities beyond the conventional applications of triazoles.
Mechanism of Action Studies: Once a biological activity is confirmed, detailed molecular and cellular studies are needed to elucidate the downstream signaling pathways and mechanistic underpinnings of the compound's effects.
The fluorine substituent on the aniline (B41778) ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to a unique pharmacological profile compared to non-fluorinated analogues. Investigating how these properties influence target engagement and cellular activity is a crucial avenue for future exploration.
Table 2: Potential Unexplored Biological Targets for this compound
| Target Class | Rationale based on Triazole Derivatives | Potential Therapeutic Area |
| Protein Kinases | Many heterocyclic compounds act as kinase inhibitors. | Oncology, Inflammatory Diseases |
| Viral Enzymes | Triazoles are known to inhibit viral enzymes like reverse transcriptase and protease. nih.gov | Antiviral Therapy (e.g., HIV, Hepatitis C) |
| Cytochrome P450 Enzymes | The triazole moiety is a known inhibitor of fungal CYP51 (14α-demethylase). nih.gov | Antifungal Therapy, Drug Metabolism Studies |
| G-Protein Coupled Receptors (GPCRs) | The scaffold is suitable for interacting with various receptor binding pockets. | Neurology, Metabolic Disorders |
| Tubulin | Some small molecule heterocycles disrupt microtubule dynamics. | Oncology |
Advanced Computational Modeling Approaches for Rational Design of this compound Analogues
Computational chemistry provides powerful tools for accelerating the drug discovery process. While molecular docking is a standard approach for designing analogues, nih.govresearchgate.netmdpi.com there is a significant opportunity to apply more advanced and predictive computational methods to the rational design of analogues of this compound.
Future research directions should incorporate:
Machine Learning (ML) and Artificial Intelligence (AI): Developing and applying ML models to predict activity, toxicity, and pharmacokinetic (ADMET) properties of novel analogues, thereby prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound and its analogues within the binding sites of potential biological targets, providing insights into binding stability and residence time.
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM methods to accurately model reaction mechanisms or intricate interactions within a protein active site, such as covalent bond formation or charge transfer events.
Free Energy Perturbation (FEP): Utilizing FEP calculations to more accurately predict the binding affinities of designed analogues, offering a quantitative guide for lead optimization.
A key research gap is the lack of a publicly available, high-quality dataset of structure-activity relationships (SAR) for this specific chemical scaffold. Generating such data and using it to train predictive computational models would be a significant step forward.
Table 3: Application of Advanced Computational Tools
| Computational Method | Research Application | Objective |
| Machine Learning (e.g., QSAR, Deep Learning) | Virtual screening of large compound libraries. | Identify novel analogues with high predicted activity and favorable ADMET profiles. |
| Molecular Dynamics (MD) Simulations | Analysis of ligand-protein complex stability. | Understand the key interactions and conformational changes that govern binding affinity. |
| Free Energy Perturbation (FEP) | Lead optimization. | Accurately predict changes in binding affinity upon structural modification of the lead compound. |
| Density Functional Theory (DFT) | Elucidation of electronic properties. | Understand how fluorine substitution impacts reactivity, metabolic stability, and target interactions. |
Development of Enhanced Analytical and Bioanalytical Methods for this compound in Complex Matrices
The ability to accurately quantify a compound and its metabolites in biological fluids is fundamental to preclinical and clinical development. While standard techniques like HPLC are available for related anilines, researchgate.net there is a need to develop and validate highly sensitive and specific bioanalytical methods for this compound in complex matrices such as plasma, urine, and tissue homogenates.
Future research should focus on:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. mdpi.com Developing a robust UHPLC-MS/MS method is a priority for enabling pharmacokinetic, toxicokinetic, and metabolism studies.
Metabolite Identification: Using high-resolution mass spectrometry (HRMS) to identify and structurally elucidate the major metabolites of the compound in vitro and in vivo.
Microsampling Techniques: Developing methods compatible with dried blood spot (DBS) or other microsampling techniques to facilitate easier sample collection and storage, particularly in resource-limited settings.
Matrix Effect Evaluation: Thoroughly investigating and mitigating the impact of endogenous components in biological samples (matrix effects) to ensure the accuracy and reliability of the analytical method. mdpi.com
A critical research gap is the lack of information on the metabolic fate of this compound. Understanding its biotransformation is essential for interpreting its efficacy and safety profile.
Table 4: Proposed Bioanalytical Method Development
| Technique | Objective | Key Parameters to Optimize |
| UHPLC-MS/MS | Quantitative analysis in biological fluids. | Chromatographic separation, mass transitions (MRM), sample extraction (e.g., SPE, LLE), internal standard selection. |
| HRMS (e.g., Q-TOF, Orbitrap) | Metabolite profiling and identification. | Data acquisition mode (e.g., data-dependent acquisition), fragmentation analysis, database searching. |
| Capillary Electrophoresis (CE) | Orthogonal separation technique. | Buffer composition and pH, voltage, injection parameters. |
| Immunoassay (e.g., ELISA) | High-throughput screening (if antibodies are developed). | Antibody specificity and affinity, assay format, detection method. |
Integration of this compound Research into Systems Biology and Multi-Omics Studies
To fully comprehend the biological impact of this compound, research must move beyond a single-target, single-pathway paradigm. A systems biology approach, integrating multiple 'omics' datasets, can provide a holistic view of the compound's effects on cellular networks. nih.govmdpi.com The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal off-target effects, compensatory mechanisms, and novel biomarkers of response. nih.govmdpi.comnih.gov
Future research directions in this area include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or tissues treated with the compound to identify affected biological pathways and gene regulatory networks.
Proteomics: Quantifying changes in the cellular proteome and post-translational modifications to understand the compound's impact on protein function and signaling cascades.
Metabolomics: Profiling changes in endogenous metabolites to assess the compound's effect on cellular metabolism and biochemical pathways.
Data Integration: A major challenge and research gap is the development of robust computational frameworks and bioinformatics tools to integrate these diverse, large-scale datasets and construct predictive models of the compound's system-level effects. frontlinegenomics.com
This integrated approach can provide a deeper understanding of the compound's mechanism of action and potentially identify patient populations most likely to respond to a therapeutic agent based on their unique molecular profile.
Table 5: Multi-Omics Approaches and Potential Insights
| Omics Technology | Biological Level | Potential Insights for this compound |
| Genomics | DNA | Identification of genetic markers (e.g., SNPs) that predict sensitivity or resistance. |
| Transcriptomics | RNA | Elucidation of gene expression signatures and pathways modulated by the compound. |
| Proteomics | Protein | Identification of direct and indirect protein targets and characterization of signaling pathway perturbations. |
| Metabolomics | Metabolites | Assessment of the impact on cellular metabolism and identification of metabolic biomarkers of drug activity. |
Exploration of New Therapeutic Areas and Non-Medicinal Applications for this compound
While the primary focus for many triazole derivatives is in medicine, there is substantial untapped potential in other areas. The unique combination of a fluoroaniline (B8554772) and a triazole moiety in this compound suggests that its utility could extend beyond conventional therapeutic applications.
New Therapeutic Areas: The broad bioactivity of triazoles invites exploration into underexamined disease areas. researchgate.net Based on the activities of related compounds, future research could investigate its potential as:
An antiparasitic agent against diseases like malaria, leishmaniasis, or trypanosomiasis.
A neuroprotective agent for neurodegenerative diseases, by targeting relevant kinases or signaling pathways.
An immunomodulatory agent for autoimmune disorders or as an adjuvant in vaccines.
Non-Medicinal Applications: The chemical structure of this compound makes it an interesting candidate for applications in other fields:
Agrochemicals: The 1,2,4-triazole core is a well-known pharmacophore in fungicides. nih.gov The compound could be evaluated for its efficacy in protecting crops from fungal pathogens.
Material Science: The triazole and aniline groups can act as ligands for metal coordination. This opens possibilities for its use in creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.
Organic Electronics: Arylamine and triazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. ossila.com The potential of this specific compound as a building block for semiconducting materials warrants investigation.
A significant gap exists in the systematic screening of this compound for these diverse applications. A multidisciplinary approach is needed to fully explore its potential beyond the pharmaceutical realm.
Table 6: Potential Novel Applications
| Field | Specific Application | Rationale |
| Therapeutics | Anti-parasitic, Neuroprotection, Immunology | Broad bioactivity profile of the 1,2,4-triazole scaffold. nih.govresearchgate.net |
| Agrochemicals | Fungicide, Herbicide | Known efficacy of triazole derivatives in crop protection. nih.gov |
| Material Science | Ligand for Metal-Organic Frameworks (MOFs) | Presence of coordinating nitrogen atoms in the triazole and aniline groups. |
| Organic Electronics | Hole-transporting material, Host for emitters in OLEDs | Arylamine and heterocyclic structures are common in organic semiconductors. ossila.com |
Conclusion
Synthesis of Key Findings and Current Understanding of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline
This compound, identified by the CAS number 181997-13-7, is a substituted aniline (B41778) derivative characterized by the presence of a fluorine atom and a 1,2,4-triazole (B32235) ring on the phenyl group. While detailed, publicly accessible research dedicated exclusively to this compound is limited, its significance is primarily recognized in its role as a synthetic intermediate.
The molecular structure consists of an aniline core, which provides a reactive amino group for further chemical transformations. The fluorine atom at the 3-position and the triazole ring at the 4-position significantly influence the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the fluorine and the triazole ring can impact the basicity of the aniline nitrogen and the susceptibility of the aromatic ring to electrophilic substitution.
The synthesis of this compound, though not extensively documented in dedicated publications, can be inferred from general synthetic methodologies for similar compounds. A plausible route involves the nucleophilic aromatic substitution of a difluorinated nitrobenzene precursor with 1,2,4-triazole, followed by the reduction of the nitro group to an amine.
Overall Significance and Future Outlook for this compound in Chemical and Biological Sciences
The primary significance of this compound lies in its potential as a precursor for the synthesis of a wide array of more complex molecules with potential biological activity. The combination of the fluoro, amino, and triazole functionalities in a single molecule makes it an attractive starting material for combinatorial chemistry and drug discovery programs. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs with a wide range of activities.
The future outlook for this compound is intrinsically linked to its successful application in the synthesis of novel compounds. Further research into developing and optimizing its synthetic routes and exploring its reactivity will be crucial. Its utility as a building block in the creation of new pharmaceutical agents and potentially in the development of novel organic materials warrants continued investigation. As the demand for new chemical entities in various scientific fields grows, the importance of versatile intermediates like this compound is expected to increase.
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline?
To confirm the structure and purity of the compound, researchers should employ a combination of:
- H NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm with exchange broadening). The fluorine atom induces deshielding in adjacent protons, aiding assignment .
- IR Spectroscopy : Identify N–H stretching (3300–3500 cm) and triazole ring vibrations (1500–1600 cm) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm the molecular ion peak at m/z 178.17 (M+H) and fragmentation patterns .
- Elemental Analysis : Validate the empirical formula (CHFN) with ≤0.4% deviation .
Q. What synthetic routes are available for this compound?
Common methods include:
- Nucleophilic Aromatic Substitution : React 3-fluoro-4-nitroaniline with 1H-1,2,4-triazole under basic conditions (KCO/DMF, 80°C), followed by nitro group reduction (H/Pd-C) .
- Cross-Coupling Reactions : Use Cu-catalyzed Ullmann coupling between 3-fluoro-4-iodoaniline and triazole derivatives .
- Microwave-Assisted Synthesis : Optimize reaction time (10–30 min) and temperature (100–120°C) for higher yields (>85%) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for triazole derivatives).
- HPLC Monitoring : Track degradation products under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 h) .
- Light Sensitivity Tests : Expose to UV (254 nm) and measure spectral changes via UV-Vis .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole substitution be addressed?
Triazole’s N1 vs. N2 substitution can lead to regioisomers. Strategies include:
- Steric and Electronic Control : Use bulky directing groups (e.g., tert-butyl) or electron-withdrawing substituents to favor N1 substitution .
- Computational Modeling : Apply DFT (e.g., Gaussian 16) to predict activation barriers for competing pathways .
- Crystallographic Validation : Resolve structures via X-ray diffraction (e.g., SHELXL refinement) to confirm regiochemistry .
Q. What computational tools predict the collision cross-section (CCS) of this compound for ion mobility studies?
The CCS can be predicted using:
- MOBCAL : Input optimized geometry (B3LYP/6-311+G(d,p)) to calculate CCS values .
- Experimental Validation : Compare with IM-MS data (e.g., [M+H] CCS = 134.3 Å) .
| Adduct | m/z | Predicted CCS (Å) |
|---|---|---|
| [M+H] | 179.07276 | 134.3 |
| [M+Na] | 201.05470 | 146.8 |
| [M-H] | 177.05820 | 135.6 |
Q. How to resolve contradictions in reported biological activity data for triazole-aniline derivatives?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Structural Analogues : Compare with 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline (IC = 12 μM vs. HeLa cells) to assess fluorine position effects .
- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for bacteria) .
- Metabolite Interference : Use LC-MS/MS to identify degradation products in cell culture media .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Formation : React with HCl or succinic acid to enhance aqueous solubility (>5 mg/mL) .
- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or DMSO/TPGS emulsions .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm) for sustained release .
Data Contradiction Analysis
Q. Why do binding affinity values vary across studies for triazole-containing compounds?
Variations may stem from:
- Target Conformational Flexibility : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model protein-ligand interactions .
- Experimental Conditions : Control pH (7.4 vs. 6.5) and ionic strength (e.g., 150 mM NaCl) in SPR assays .
- Isomer Purity : Validate sample composition via F NMR to exclude regioisomer contamination .
Q. How to address discrepancies in crystallographic data for triazole derivatives?
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-R datasets .
- Hydrogen Bonding Analysis : Compare packing motifs (e.g., N–H···N vs. C–H···F interactions) with Cambridge Structural Database entries .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
